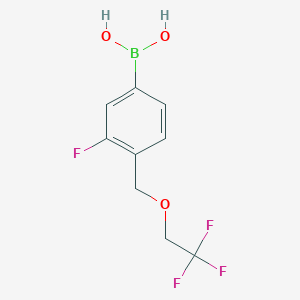

3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid

Overview

Description

“3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid” is an organic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. It has a molecular formula of C8H8BF3O3 and an average mass of 219.954 Da .

Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid” consists of a phenyl ring substituted with a boronic acid group and a trifluoroethoxy group . The trifluoroethoxy group is attached to the phenyl ring via a methylene (CH2) linker .

Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 306.9±52.0 °C at 760 mmHg, and a flash point of 139.4±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 50 Å2 .

Scientific Research Applications

Synthesis of Related Compounds : Research by Qiu et al. (2009) describes a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of related compounds like non-steroidal anti-inflammatory drugs.

Glucose Sensing : Bao et al. (2021) synthesized a new monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT-FPBA), for enzyme-free glucose sensing at physiological conditions.

Organic Synthesis : In a study by Zhang et al. (2017), the synthesis of various functionalized trifluoromethylated Z-alkenes is demonstrated using phenylboronic acid in organic synthesis.

Spectroscopy Studies : Piergies et al. (2013) conducted spectroscopic studies on fluoro analogues of phenylboronic acids, providing insights into their adsorption mechanisms and spectroscopic properties.

Optical Modulation : A study by Mu et al. (2012) revealed a structure-function relationship for the optical modulation of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes.

C-H Silylation : Ihara & Suginome (2009) achieved o-C-H silylation of arylboronic acids using an ortho-directing agent, highlighting the potential for selective chemical transformations.

Antibacterial Activity : Research by Adamczyk-Woźniak et al. (2021) examined the physicochemical, structural, antimicrobial, and spectroscopic properties of (trifluoromethoxy)phenylboronic acids, assessing their antibacterial potency.

Properties of Fluoro-substituted Compounds : A study by Gozdalik et al. (2017) delved into the properties of fluoro-substituted boronic acids and their derivatives, exploring their applications in various fields.

Lewis Acid Receptors : Jańczyk et al. (2012) investigated the use of newly synthesized organoboron compounds as Lewis acid receptors of fluoride ions in polymeric membranes.

Catalysis in Amidation : Wang et al. (2018) reported the use of 2,4-bis(trifluoromethyl)phenylboronic acid as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines.

Safety and Hazards

While specific safety and hazard information for “3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid” is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. Boronic acids can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Mechanism of Action

Target of Action

Boronic acids, including phenylboronic acids, are often used in suzuki-miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in organic synthesis, including the synthesis of many biologically active compounds .

Mode of Action

The mode of action of this compound likely involves its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organohalide . The trifluoromethoxy group in the compound may influence the reactivity or selectivity of the reaction .

Biochemical Pathways

Given its potential use in the synthesis of biologically active compounds , it could indirectly affect various biochemical pathways depending on the specific compounds it helps synthesize.

Pharmacokinetics

As a boronic acid, its bioavailability could be influenced by factors such as its pKa and the presence of the trifluoromethoxy group .

Result of Action

As a reagent in suzuki-miyaura cross-coupling reactions , its primary “action” would be the formation of new carbon-carbon bonds. This could lead to the synthesis of various biologically active compounds, potentially resulting in a wide range of cellular effects depending on the specific compounds synthesized .

Action Environment

The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst . The reaction may also be affected by the solvent used, the temperature, and the presence of other functional groups in the reactants .

properties

IUPAC Name |

[3-fluoro-4-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF4O3/c11-8-3-7(10(15)16)2-1-6(8)4-17-5-9(12,13)14/h1-3,15-16H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRDWNVJXJGGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)COCC(F)(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid | |

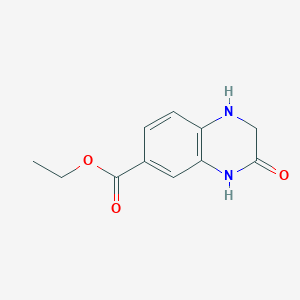

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene](/img/structure/B1395738.png)

![1-[Difluoro(phenyl)methyl]-3-methylbenzene](/img/structure/B1395743.png)

![4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395751.png)

![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1395752.png)